3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoic Acid
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Overview
Description
3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoic Acid is a chemical compound that belongs to the class of benzoic acids It features a fluorine atom at the third position and a 2-oxo-1-pyrrolidinyl group at the fourth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluorobenzoic acid with 2-oxo-1-pyrrolidine in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and the 2-oxo-1-pyrrolidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoic Acid involves its interaction with specific molecular targets. The fluorine atom and the 2-oxo-1-pyrrolidinyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 2-Fluoro-4-(1-pyrrolidinyl)benzoic acid
- 4-(2-Oxo-1-pyrrolidinyl)methylbenzoic acid
- 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid
Comparison: Compared to similar compounds, 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoic Acid is unique due to the specific positioning of the fluorine atom and the 2-oxo-1-pyrrolidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C11H10FNO3 |
---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
3-fluoro-4-(2-oxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H10FNO3/c12-8-6-7(11(15)16)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16) |
InChI Key |
DRPXEEREBMJOEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
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